{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine
Description
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine is a brominated imidazo[1,2-a]pyridine derivative with the molecular formula C₈H₈BrN₃ and a molar mass of 226.07 g/mol (CAS: 1500190-82-8) . Its structure features a bromine atom at position 6, a methyl group at position 8, and a methanamine (-CH₂NH₂) substituent at position 2 of the imidazo[1,2-a]pyridine core. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing kinase inhibitors and antitrypanosomal agents . Its hydrochloride salt form (e.g., dihydrochloride) enhances aqueous solubility for pharmaceutical applications .
Properties
IUPAC Name |
(6-bromo-8-methylimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6-2-7(10)4-13-5-8(3-11)12-9(6)13/h2,4-5H,3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKLTPABXDUHCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core
A key intermediate in the preparation of the target compound is 6-bromoimidazo[1,2-a]pyridine, which can be synthesized by cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde under alkaline conditions.
- Starting Materials: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde.
- Reaction Conditions: The reaction is carried out in a solvent such as ethanol or water, with an alkali base (e.g., sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate) at 25–50 °C for 2 to 24 hours.
- Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
- Purification: The crude product is recrystallized from a mixed solvent of ethyl acetate and n-hexane (1:1 volume ratio) to obtain pure 6-bromoimidazo[1,2-a]pyridine.
Representative Data from Literature:
| Parameter | Value |
|---|---|
| 2-amino-5-bromopyridine | 51.9 g (300 mmol) |
| Monochloroacetaldehyde (40%) | 70.7 g (360 mmol) |
| Sodium bicarbonate | 30.2 g (360 mmol) |
| Solvent | Ethanol (66.9 g) |
| Temperature | 55 °C |
| Reaction Time | 5 hours |
| Yield | 72.0% |
| Melting Point | 76.5–78.0 °C |
This method offers mild reaction conditions, easy operation, and high purity of product, making it suitable for both laboratory and industrial scale synthesis.
Formation of the Methanamine Group at Position 2
The methanamine substituent at position 2 is typically introduced through amidation of the corresponding carboxylic acid intermediate.
- The carboxylic acid derivative of 6-bromo-8-methylimidazo[1,2-a]pyridine is activated using coupling reagents such as HBTU in a polar aprotic solvent like DMF.
- The activated acid is then reacted with ammonia or an amine source to yield the methanamine derivative.
- This step is critical for obtaining the final target compound with the desired amine functionality.
Summary Table of Key Synthetic Steps
| Step | Reaction Type | Starting Material(s) | Conditions/Notes | Outcome/Product |
|---|---|---|---|---|
| 1 | Cyclization | 2-amino-5-bromopyridine + monochloroacetaldehyde | Alkali base (NaHCO3 or others), 25–55 °C, 2–24 h | 6-bromoimidazo[1,2-a]pyridine |
| 2 | Electrophilic Bromination | 2-amino-pyridine derivatives + NBS | DMF solvent, room temperature | 2-amino-3-bromo-pyridine intermediates |
| 3 | Cyclization with bromopyruvate | 2-amino-3-bromo-pyridine + ethyl 3-bromopyruvate | Heating, reflux | Ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate |
| 4 | Hydrolysis | Ethyl ester intermediate | NaOH, aqueous conditions | Corresponding carboxylic acid |
| 5 | Amidation | Carboxylic acid + amine + HBTU | DMF solvent, room temperature | Methanamine derivative |
| 6 | Suzuki-Miyaura Coupling | Halogenated intermediate + boronic acid | Pd catalyst, base, suitable solvent | 8-methyl substituted imidazo[1,2-a]pyridine |
Additional Notes on Reaction Conditions and Optimization
- Alkali Choice: Sodium bicarbonate is preferred for mild basic conditions, but sodium hydroxide, triethylamine, and sodium carbonate are also viable depending on solvent and scale.
- Solvent Systems: Ethanol and water mixtures are common for cyclization; DMF is favored for amidation and coupling reactions.
- Temperature Control: Mild temperatures (25–55 °C) ensure high selectivity and minimize side reactions.
- Purification: Recrystallization from ethyl acetate and hexane mixtures yields high-purity crystalline products.
- Yield Optimization: Molar ratios of reactants are critical, with typical ratios around 1:1.2 for pyridine derivative to chloroacetaldehyde and alkali.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and methanamine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of {6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Position Effects :
- The 6-bromo-8-methyl substitution in the parent compound enhances halogen bonding and steric bulk, improving target selectivity compared to 7-methyl analogs (e.g., 1-(7-methylimidazo[1,2-a]pyridin-2-yl)methanamine) .
- Trifluoromethyl at position 6 increases lipophilicity (logP ~2.1 vs. ~1.5 for the parent), favoring blood-brain barrier penetration .
Functional Group Modifications: Replacing the methanamine (-CH₂NH₂) with a carboxylate ester (-CO₂Me) reduces basicity (pKa ~0 vs. ~8.5) but improves synthetic versatility as a coupling partner . Thiourea derivatives (e.g., compound 1A in ) exhibit enhanced hydrogen-bonding capacity, critical for binding to parasitic enzymes like trypanothione reductase .
Pharmacological Applications: The parent compound and its analogs show antitrypanosomal activity against Trypanosoma cruzi (IC₅₀: 0.5–2 µM) via inhibition of trypanothione-dependent pathways . Kinase inhibition: Structural isomers like 6-bromo-2-methylimidazo[1,2-a]pyridin-3-amine inhibit CDK2 (IC₅₀: 120 nM) by binding to the ATP pocket .
Synthetic Routes: The parent compound is synthesized via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, followed by selective functionalization at position 2 . Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at position 8 for antitrypanosomal derivatives .
Biological Activity
{6-Bromo-8-methylimidazo[1,2-a]pyridin-2-yl}methanamine is a synthetic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrN3. The compound features a bromine atom at the 6-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring. This unique substitution pattern contributes to its distinct biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It may inhibit specific enzymes or receptors that play critical roles in cellular processes. For instance, it has been suggested that this compound could modulate signaling pathways associated with cancer cell proliferation and survival.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest potential applications in developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in several cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce apoptosis in various cancer types.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon) | 28.2 | G2/M phase cell cycle arrest |
| MCF7 (Breast) | 15.0 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 20.5 | Inhibition of PI3K/Akt signaling pathway |
The compound's ability to induce apoptosis suggests it may be a candidate for further development as an anticancer therapeutic agent.
Case Studies
In a notable study conducted on mice bearing xenograft tumors, administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's potential as a therapeutic agent in cancer treatment:
"The results indicate that this compound effectively reduces tumor size and enhances survival rates in treated mice" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
